N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide
Description
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide is a heterocyclic compound that contains both pyridine and furan rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both cyano and carboxamide functional groups makes it a versatile intermediate for the synthesis of more complex molecules.
Properties
IUPAC Name |
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-7-10(9-3-1-5-14-8-9)15-12(16)11-4-2-6-17-11/h1-6,8,10H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVYYZZBHCFAOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C#N)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide typically involves the reaction of pyridine-3-carboxaldehyde with cyanoacetamide in the presence of a base, followed by cyclization with furan-2-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the furan and pyridine rings.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide exhibit anticancer properties. For instance, derivatives of pyridine and furan have been studied for their ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that certain furan derivatives can induce apoptosis in cancer cells, suggesting a pathway for therapeutic development against malignancies .
1.2 Cardiovascular Health
The compound has been identified as a potential agent for stimulating HDL cholesterol levels, which is crucial for cardiovascular health. Compounds within the same family have shown efficacy in treating dyslipidemia and preventing arteriosclerosis, indicating that this compound could be beneficial in managing cardiovascular diseases .
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of compounds containing the furan and pyridine moieties. These compounds may inhibit enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is implicated in Alzheimer’s disease. The inhibition of such enzymes can lead to reduced amyloid plaque formation, a hallmark of Alzheimer's pathology .
Fungicidal Properties
This compound has been investigated for its fungicidal properties. Research indicates that similar carboxamide derivatives can effectively act against various fungal pathogens, making them suitable candidates for agricultural applications as fungicides . This application is particularly relevant in the context of crop protection and management of plant diseases.
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, often starting from readily available pyridine and furan derivatives. The reaction pathways typically include:
- Formation of the furan ring through cyclization reactions.
- Introduction of the cyano group via nucleophilic substitution methods.
These synthetic methodologies can be optimized to enhance yield and purity, making the compound more accessible for research and application.
Case Studies
Mechanism of Action
The mechanism of action of N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxamide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[cyano(pyridin-2-yl)methyl]furan-2-carboxamide
- N-[cyano(pyridin-4-yl)methyl]furan-2-carboxamide
- N-[cyano(pyridin-3-yl)methyl]thiophene-2-carboxamide
Uniqueness
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide is unique due to the specific positioning of the cyano and carboxamide groups, which can influence its reactivity and interaction with biological targets. The combination of pyridine and furan rings also provides a distinct electronic structure that can be exploited in various applications.
Biological Activity
N-[cyano(pyridin-3-yl)methyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a furan ring, a pyridine moiety, and a cyano group. This combination of functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against several bacterial and fungal strains. The compound has shown moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) [µM] |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
This data indicates that this compound exhibits promising antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines.
Case Study: Antiproliferative Activity
In a study examining various derivatives of furan-based compounds, this compound was tested against several cancer cell lines, including:
| Cell Line | IC50 [nM] |
|---|---|
| MCF-7 (Breast Cancer) | TBD |
| HepG2 (Liver Cancer) | TBD |
| HCT116 (Colon Cancer) | TBD |
The results indicated that compounds with similar structural motifs exhibited significant antiproliferative activity, suggesting that this compound could also possess similar effects .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and microbial metabolism.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Anticancer Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of tubulin polymerization, leading to cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
